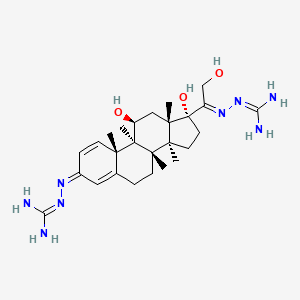
Prednisolone-3,20-bisguanylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone-3,20-bisguanylhydrazone: is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound has been studied for its potential to inhibit Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of prednisolone-3,20-bisguanylhydrazone involves several steps starting from prednisoloneThe reaction conditions often involve the use of protective groups, reduction reactions, and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-performance thin-layer chromatography (HPTLC) for the assay of prednisolone in tablet dosage forms and the use of reversed-phase high-performance liquid chromatography (HPLC) for related substances .
Chemical Reactions Analysis
Types of Reactions: Prednisolone-3,20-bisguanylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Often used in the initial steps of synthesis to reduce keto groups.
Substitution: Introduction of guanylhydrazone groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Guanylhydrazone formation typically involves hydrazine derivatives under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Chemistry: Prednisolone-3,20-bisguanylhydrazone is used in research to study the inhibition of Na+, K±ATPase and its effects on ion transport across cell membranes .
Biology: In biological research, this compound is used to investigate its interaction with cellular enzymes and its potential as a therapeutic agent .
Medicine: Medically, this compound is explored for its anti-inflammatory and immunosuppressive properties, particularly in conditions where Na+, K±ATPase inhibition is beneficial .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting ion transport mechanisms .
Mechanism of Action
Prednisolone-3,20-bisguanylhydrazone exerts its effects primarily through the inhibition of Na+, K±ATPase. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is crucial for various cellular processes. By inhibiting this enzyme, the compound affects ion transport and cellular homeostasis .
Comparison with Similar Compounds
Prednisolone: The parent compound, used widely for its anti-inflammatory properties.
Progesterone-3,20-bisguanylhydrazone: Another guanylhydrazone derivative with similar properties.
Cassaine: A compound with similar Na+, K±ATPase inhibitory properties.
Uniqueness: Prednisolone-3,20-bisguanylhydrazone is unique due to its specific modifications at the 3 and 20 positions, which enhance its ability to inhibit Na+, K±ATPase more effectively than its parent compound and other similar derivatives .
Properties
CAS No. |
64-26-6 |
|---|---|
Molecular Formula |
C26H42N8O3 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[(Z)-[(8S,9S,10S,11S,13S,14S,17R)-17-[(E)-N-(diaminomethylideneamino)-C-(hydroxymethyl)carbonimidoyl]-11,17-dihydroxy-8,9,10,13,14-pentamethyl-6,7,11,12,15,16-hexahydrocyclopenta[a]phenanthren-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1 |
InChI Key |
YLNWGJKBPYINAK-DKBVGWADSA-N |
Isomeric SMILES |
C[C@@]12CCC3=C/C(=N\N=C(N)N)/C=C[C@@]3([C@]1([C@H](C[C@]4([C@]2(CC[C@@]4(/C(=N/N=C(N)N)/CO)O)C)C)O)C)C |
Canonical SMILES |
CC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



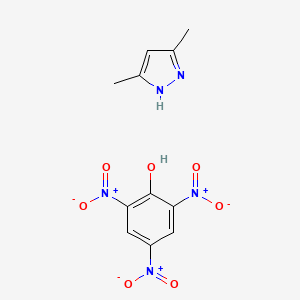
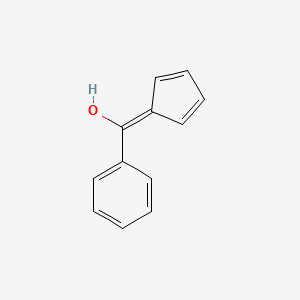
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
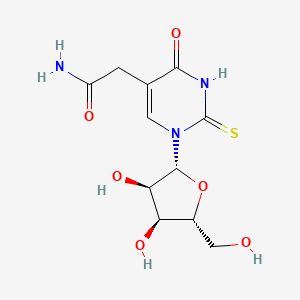
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
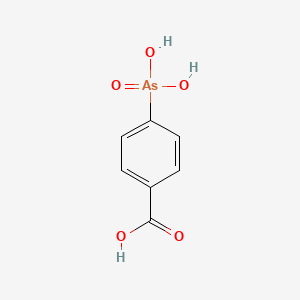
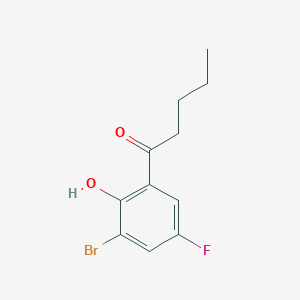
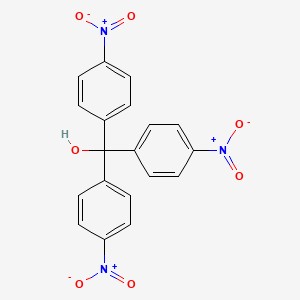
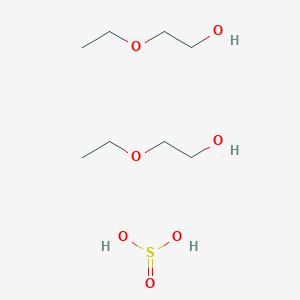
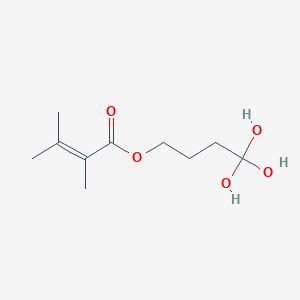
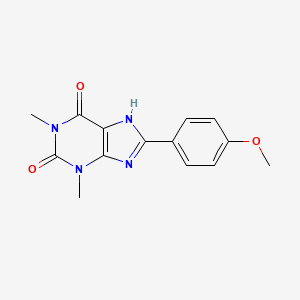
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
